molecular formula C7H4ClFO2 B126237 2-Chloro-3-fluorobenzoic acid CAS No. 102940-86-3

2-Chloro-3-fluorobenzoic acid

Cat. No.: B126237
CAS No.: 102940-86-3
M. Wt: 174.55 g/mol
InChI Key: WJYAYXKXZNITAZ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzoic acid is an organic compound with the molecular formula C₇H₄ClFO₂. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 3 positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-fluorobenzoic acid typically involves the fluorination of 2,3-dichlorobenzoic acid. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Comparison:

2-Chloro-3-fluorobenzoic acid stands out due to its unique substitution pattern, which imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYAYXKXZNITAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307155
Record name 2-Chloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102940-86-3
Record name 2-Chloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1.6N n-butyl lithium in hexane (294 ml) was added to 71 ml of tetramethyl ethylene diamine (TMEDA) in tetrahydrofuran at -70° C. under an inert atmosphere. 3-Fluorobenzoic acid (30 g) in tetrahydrofuran was added and the mixture was stirred for one hour. Hexachloroethane (111.5 g) was added and the reaction mixture was stirred for two hours at -70° C. The reaction mixture was allowed to warm to 10° C. and acidified (to pH 1) with 3M hydrochloric acid solution, extracted with diethyl ether, dried (anhydrous magnesium sulphate) and concentrated to give a solid that was recrystallised from heptane/ethyl acetate to give 2-chloro-3-fluorobenzoic acid (26 g).
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71 mL
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294 mL
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30 g
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111.5 g
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Synthesis routes and methods III

Procedure details

A solution of 3-fluorobenzoic acid (8.0 g, 64.3 mmol) in 40 mL of THF was added dropwise to a solution of sec-butyllithium (90 mL, 128.6 mmol) and N,N,N′,N′-tetramethylethylenediamine (20.0 mL, 147.9 mmol) in THF (100 mL) at −90° C. After addition, the reaction mixture was stirred at −90° C. for 30 minutes. Hexachloroethane (54 g, 257.2 mmol) in THF (100 mL) was added to reaction mixture dropwise. Then the reaction mixture was stirred at −78° C. to room temperature for 16 hours. The solvent was evaporated and the water was added to the residue. The reaction mixture was acidifed to PH=1 by added conc. hydrochloric acid. Then the reaction mixture was extracted with ether (3×). The combined organic phase was dried and conc. The crude product was washed with hexane for 3 times. Then it was filtered to get pure product (9.2 g, 93%). EI-MS m/z 172.89 (M−).
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8 g
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90 mL
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20 mL
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40 mL
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100 mL
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54 g
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100 mL
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93%

Synthesis routes and methods IV

Procedure details

A solution of 3-fluorobenzoic acid (4.02 g, 28.71 mmol) in 20 mL of THF was added dropwise to a suspension of TMEDA (10.00 mL, 66.3 mmol) and 1.3M sec-BuLi (48 mL, 62.4 mmol) in 50 mL of THF at −90° C. The mixture was stirred at −90° C. for 35 min. The mixture was warmed to −78° C. when a solution of hexachloroethane (27.0 g, 113.9 mmol) in 50 mL of THF was added. After 20 h, the reaction was quenched with water and diluted with diethyl ether. The bilayer was adjusted to pH ˜1-2 with conc. HCl. The organic layer was washed with water, brine, dried and concentrated to give 30.4 g crude as a tan solid, which was washed with hexane to give 3.728 g (74%) of the desired product 1a (light tan solid). MS (m/z) 175.2 (M+H).
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4.02 g
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10 mL
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48 mL
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20 mL
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50 mL
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27 g
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50 mL
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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